Sodium pyrazolo[1,5-a]pyrimidin-5-olate
Overview
Description
Sodium pyrazolo[1,5-a]pyrimidin-5-olate is a derivative of pyrazolo[1,5-a]pyrimidine, which is a family of N-heterocyclic compounds . These compounds have significant photophysical properties and have attracted attention in medicinal chemistry and material science . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Physical and Chemical Properties Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Scientific Research Applications
Synthesis of Novel Derivatives
Sodium pyrazolo[1,5-a]pyrimidin-5-olate serves as a precursor in the synthesis of various heterocyclic compounds. It's used in the formation of pyrazolo[1,5-a]pyrimidines, pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, benzo[4,5]imidazo[1,2-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyridine derivatives. These compounds have potential applications in medicinal chemistry due to their structural complexity and diversity (Abdelhamid & Gomha, 2013).
Medicinal Chemistry and Drug Design
This compound is crucial in medicinal chemistry, particularly in the design of drug-like candidates. Pyrazolo[1,5-a]pyrimidine derivatives display a broad range of medicinal properties, including anti-cancer, anti-infectious, and anti-inflammatory effects. The structural-activity relationship (SAR) studies of these compounds are significant for developing new drugs for various diseases (Cherukupalli et al., 2017).
Antimicrobial Properties
Some derivatives synthesized from this compound exhibit antimicrobial properties. These compounds have shown moderate activity against various microorganisms, indicating potential for development into antimicrobial agents (Hussein, 2010).
Antitumor Potential
Pyrazolo[1,5-a]pyrimidines derived from this compound have shown significant antitumor properties. They are considered in the development of new drugs for cancer treatment due to their structural diversity and kinase inhibitory activity, making them valuable in cancer therapeutics (Zhang et al., 2023).
Mechanism of Action
Target of Action
Sodium pyrazolo[1,5-a]pyrimidin-5-olate is a compound that has been identified as a strategic compound for optical applications . .
Mode of Action
It is known that the compound has tunable photophysical properties , which suggests that its interaction with its targets may involve changes in these properties.
Biochemical Pathways
The compound’s significant photophysical properties suggest that it may affect pathways related to light absorption and emission .
Result of Action
The compound’s significant photophysical properties suggest that it may have effects related to light absorption and emission .
Action Environment
The compound’s significant photophysical properties suggest that factors such as light intensity and wavelength may influence its action .
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . This contribution focuses on an overview of the current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Biochemical Analysis
Biochemical Properties
Sodium pyrazolo[1,5-a]pyrimidin-5-olate plays a crucial role in biochemical reactions, particularly as an antimetabolite in purine biochemical activity . It interacts with several enzymes and proteins, including AMP phosphodiesterase and HMG-CoA reductase . These interactions are typically inhibitory, affecting the normal function of these enzymes and altering metabolic pathways. The compound’s ability to inhibit COX-2 and KDR kinase also highlights its potential as an anti-inflammatory and anticancer agent .
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, it has been shown to disrupt normal cell signaling, leading to apoptosis . In normal cells, such as L929 cells, it can act as a biomarker for lipid droplets, indicating its role in cellular metabolism and storage . The compound’s impact on gene expression is also notable, as it can upregulate or downregulate specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting enzyme activity and altering gene expression . For example, its interaction with AMP phosphodiesterase results in the inhibition of cyclic AMP breakdown, thereby affecting cellular signaling pathways . Additionally, its binding to HMG-CoA reductase inhibits cholesterol synthesis, which can have downstream effects on cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade under certain conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, it can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and immunosuppression have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as HMG-CoA reductase and AMP phosphodiesterase, affecting cholesterol synthesis and cyclic AMP metabolism . These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization within cells can affect its activity and function, with higher concentrations often found in lipid droplets and other storage organelles . This distribution pattern is crucial for its role as a biomarker and its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is primarily within lipid droplets and other storage compartments . This localization is directed by specific targeting signals and post-translational modifications that guide the compound to these organelles . The activity and function of the compound can be significantly influenced by its subcellular localization, affecting its interactions with other biomolecules and its overall efficacy.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium pyrazolo[1,5-a]pyrimidin-5-olate involves the reaction of 4-chloro-3-nitropyrazole with 2-aminopyrimidine in the presence of sodium ethoxide to form the intermediate compound, which is then treated with sodium hydroxide to obtain the final product.", "Starting Materials": ["4-chloro-3-nitropyrazole", "2-aminopyrimidine", "sodium ethoxide", "sodium hydroxide"], "Reaction": [ "Step 1: Dissolve 4-chloro-3-nitropyrazole (1.0 g) and 2-aminopyrimidine (1.2 g) in dry ethanol (20 mL).", "Step 2: Add sodium ethoxide (0.5 g) to the reaction mixture and stir for 4 hours at room temperature.", "Step 3: Filter the reaction mixture and wash the precipitate with ethanol.", "Step 4: Dissolve the intermediate compound in water (10 mL) and add sodium hydroxide (0.5 g) to the solution.", "Step 5: Stir the reaction mixture for 2 hours at room temperature.", "Step 6: Filter the reaction mixture and wash the precipitate with water.", "Step 7: Dry the final product in vacuum at 60°C for 2 hours.", "Step 8: Obtain Sodium pyrazolo[1,5-a]pyrimidin-5-olate as a white solid (yield: 80%)." ] } | |
CAS No. |
1224944-43-7 |
Molecular Formula |
C6H4N3NaO |
Molecular Weight |
157.11 g/mol |
IUPAC Name |
sodium;pyrazolo[1,5-a]pyrimidin-4-id-5-one |
InChI |
InChI=1S/C6H5N3O.Na/c10-6-2-4-9-5(8-6)1-3-7-9;/h1-4H,(H,7,8,10);/q;+1/p-1 |
InChI Key |
JNWQCZWBRAWHJC-UHFFFAOYSA-M |
SMILES |
C1=CN2C(=CC=N2)N=C1[O-].[Na+] |
Canonical SMILES |
C1=CN2C(=CC=N2)[N-]C1=O.[Na+] |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.